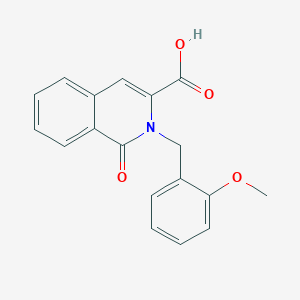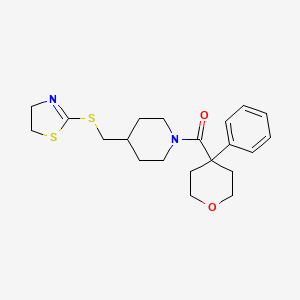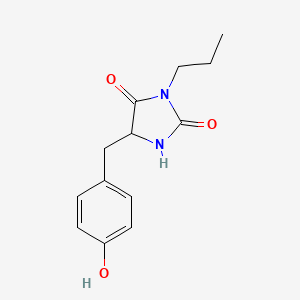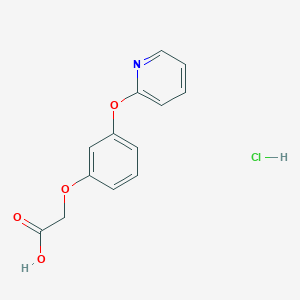![molecular formula C22H20O5 B2888839 Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate CAS No. 694486-66-3](/img/structure/B2888839.png)
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the ethenylphenyl group and the methoxy substituent. The final step involves esterification to introduce the methyl acetate group.
Preparation of Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Ethenylphenyl Group: This step often involves a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.
Methoxy Substitution: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Esterification: The final esterification step can be carried out using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methanol in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
科学的研究の応用
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The ethenylphenyl group can enhance the compound’s binding affinity and specificity towards certain targets. The exact pathways and molecular targets depend on the specific biological activity being studied.
類似化合物との比較
Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate can be compared with other coumarin derivatives, such as:
Warfarin: An anticoagulant with a similar chromen-2-one core but different substituents.
Umbelliferone: A simpler coumarin derivative with hydroxyl groups instead of methoxy and ethenylphenyl groups.
Scopoletin: Another coumarin derivative with methoxy and hydroxyl groups.
The uniqueness of this compound lies in its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other coumarins.
特性
IUPAC Name |
methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-4-15-5-7-16(8-6-15)13-26-17-9-10-18-14(2)19(12-21(23)25-3)22(24)27-20(18)11-17/h4-11H,1,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFAHDODYYWCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C=C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2888761.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)

methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide](/img/structure/B2888768.png)
![8-(4-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2888769.png)
![4-[4-(Morpholin-4-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2888770.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888771.png)

![5-(4-chlorophenyl)sulfonyl-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2888777.png)
